molecular formula C13H20O3 B12514487 Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate CAS No. 812639-01-3

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate

Cat. No.: B12514487
CAS No.: 812639-01-3
M. Wt: 224.30 g/mol
InChI Key: MZYJONISEJANFG-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate is an organic compound with a unique structure that combines a prop-1-en-2-yl group and a 2,6,6-trimethylcyclohex-1-en-1-yl group through a carbonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with prop-1-en-2-yl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

812639-01-3

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

prop-1-en-2-yl (2,6,6-trimethylcyclohexen-1-yl) carbonate

InChI

InChI=1S/C13H20O3/c1-9(2)15-12(14)16-11-10(3)7-6-8-13(11,4)5/h1,6-8H2,2-5H3

InChI Key

MZYJONISEJANFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)OC(=O)OC(=C)C

Origin of Product

United States

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